molecular formula C13H17N B7638560 2-Benzyl-2-azabicyclo[4.1.0]heptane

2-Benzyl-2-azabicyclo[4.1.0]heptane

Cat. No.: B7638560
M. Wt: 187.28 g/mol
InChI Key: DDEYQFKTFZUCNW-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[4.1.0]heptane is a nitrogen-containing bicyclic compound characterized by a [4.1.0] ring system, where a benzyl group is attached to the bridgehead nitrogen atom.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-5-11(6-3-1)10-14-8-4-7-12-9-13(12)14/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYQFKTFZUCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, cyclopropanation reactions using diazo compounds and transition metal catalysts can yield 2-azabicyclo[4.1.0]heptane derivatives . Another method involves the use of palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Photocatalytic Minisci reactions have been employed to introduce various functional groups at the bridgehead position, making the process efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Benzyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. For instance, as a nitric oxide synthase inhibitor, it binds to the enzyme’s active site, preventing the production of nitric oxide . This interaction can modulate various biological pathways, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Bicyclic System Functional Groups Molecular Weight Key Properties/Applications
This compound Not Available C₁₃H₁₅N [4.1.0] Benzyl, amine 185.27 Moderate ring strain; lipophilic
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid 1334367-72-4 C₁₄H₁₇NO₂ [3.1.1] Benzyl, carboxylic acid 231.29 Enhanced polarity; synthetic intermediate
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Not Available C₁₄H₁₇NO₃ [2.2.1] Benzyl ester, hydroxyl 247.29 Increased solubility; ester hydrolysis potential
2-Oxa-5-azabicyclo[2.2.1]heptane 279-33-4 C₅H₉NO [2.2.1] Oxa (oxygen), aza (nitrogen) 99.13 Mixed heteroatom reactivity; building block

Key Observations:

  • Ring Strain and Reactivity : Smaller bicyclic systems (e.g., [2.2.1]) exhibit higher ring strain, increasing reactivity. The [4.1.0] system in the target compound likely balances stability and synthetic utility .
  • Functional Group Impact : The benzyl group in the target compound enhances lipophilicity, contrasting with polar groups (e.g., carboxylic acid in [3.1.1] systems) that improve aqueous solubility .

Physicochemical and Application Profiles

  • Lipophilicity : The benzyl group in the target compound suggests higher logP compared to hydroxyl- or carboxyl-bearing analogs, favoring membrane permeability in drug design .
  • Biological Relevance : While benzathine benzylpenicillin () is a pharmaceutical with a [3.2.0] system, the target compound’s lack of polar groups may limit direct antimicrobial activity but enable use as a hydrophobic scaffold .

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